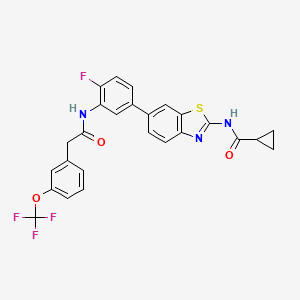
Ripk1-IN-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ripk1-IN-17 is a small molecule inhibitor that targets receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial mediator of cell death and inflammation, playing a significant role in various pathological conditions, including autoimmune diseases, neurodegenerative disorders, and cancer . This compound has shown promise in preclinical studies for its ability to inhibit RIPK1 activity, thereby preventing necroptosis and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ripk1-IN-17 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as halides and amines.
Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Ripk1-IN-17 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its activity.
Substitution: Substitution reactions are used to introduce different functional groups, enhancing its specificity and potency
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halides and amines are frequently used in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .
Wissenschaftliche Forschungsanwendungen
Ripk1-IN-17 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the biochemical pathways involving RIPK1.
Biology: Helps in understanding the role of RIPK1 in cell death and inflammation.
Medicine: Potential therapeutic agent for treating autoimmune diseases, neurodegenerative disorders, and cancer.
Industry: Used in the development of new drugs targeting RIPK1-mediated pathways .
Wirkmechanismus
Ripk1-IN-17 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking necroptosis and inflammation. The molecular targets include RIPK1 itself and other proteins involved in the necroptosis pathway, such as receptor-interacting serine/threonine-protein kinase 3 (RIPK3) and mixed lineage kinase domain-like pseudokinase (MLKL) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Necrostatin-1: Another RIPK1 inhibitor that prevents necroptosis.
Necrostatin-34: A compound that stabilizes RIPK1 in an inactive conformation.
GSK2656157: A selective inhibitor of RIPK1 with high potency
Uniqueness of Ripk1-IN-17
This compound is unique due to its high selectivity and potency in inhibiting RIPK1. It has shown superior efficacy in preclinical models compared to other RIPK1 inhibitors, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C26H19F4N3O3S |
|---|---|
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
N-[6-[4-fluoro-3-[[2-[3-(trifluoromethoxy)phenyl]acetyl]amino]phenyl]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C26H19F4N3O3S/c27-19-8-6-16(17-7-9-20-22(13-17)37-25(32-20)33-24(35)15-4-5-15)12-21(19)31-23(34)11-14-2-1-3-18(10-14)36-26(28,29)30/h1-3,6-10,12-13,15H,4-5,11H2,(H,31,34)(H,32,33,35) |
InChI-Schlüssel |
WMBZXRBCKZDGOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)C4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


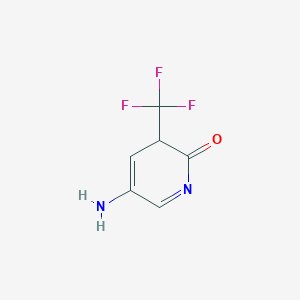
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B15135530.png)
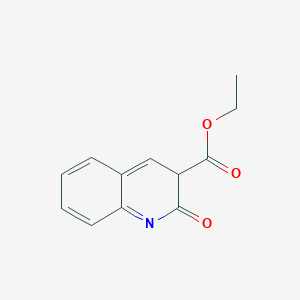
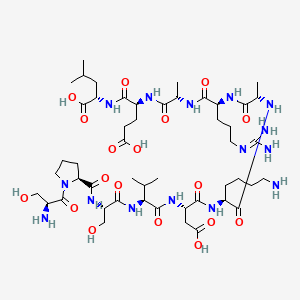
![3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15135544.png)
![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)
![1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B15135559.png)
![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)
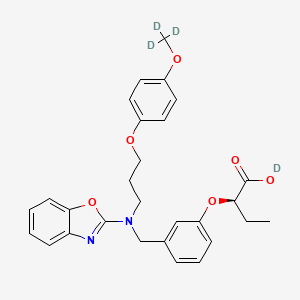
![ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)

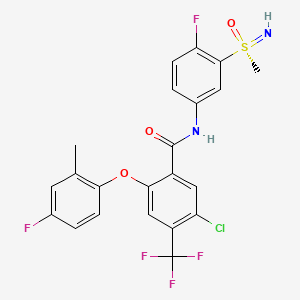
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione](/img/structure/B15135607.png)
![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)
